molecular formula C17H15N5O B6423820 4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline CAS No. 1240147-48-1

4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline

Cat. No.: B6423820
CAS No.: 1240147-48-1
M. Wt: 305.33 g/mol
InChI Key: FCJYKWJEKWFBMV-UHFFFAOYSA-N
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Description

4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with an oxadiazole ring and an aniline group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce halogens or nitro groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, including kinases and G-protein coupled receptors .

Properties

IUPAC Name

4-[[5-(7-methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-11-6-7-22-10-14(19-15(22)8-11)17-21-20-16(23-17)9-12-2-4-13(18)5-3-12/h2-8,10H,9,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJYKWJEKWFBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=NN=C(O3)CC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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